molecular formula C14H14N2S B15218714 {[1-(Cyclopropylmethyl)-1H-indol-3-yl]sulfanyl}acetonitrile CAS No. 61021-42-9

{[1-(Cyclopropylmethyl)-1H-indol-3-yl]sulfanyl}acetonitrile

Cat. No.: B15218714
CAS No.: 61021-42-9
M. Wt: 242.34 g/mol
InChI Key: ULJUVHLFROIGSS-UHFFFAOYSA-N
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Description

{[1-(Cyclopropylmethyl)-1H-indol-3-yl]sulfanyl}acetonitrile (CAS 61021-42-9) is a chemical building block of interest in medicinal chemistry and pharmaceutical research. With the molecular formula C14H14N2S and a molecular weight of 242.34 g/mol, this compound features a distinct indole core modified with a cyclopropylmethyl group and a sulfanyl-acetonitrile side chain . This structure classifies it as a valuable synthetic intermediate for constructing more complex molecules. Researchers utilize such specialized nitriles and indole derivatives in the design and synthesis of novel compounds for biological screening . Indole-based structures are prevalent in drug discovery efforts, and the reactive nitrile group (-C≡N) offers a versatile handle for further chemical modifications to explore structure-activity relationships (SAR) . This product is intended for research purposes as a chemical intermediate or building block in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

61021-42-9

Molecular Formula

C14H14N2S

Molecular Weight

242.34 g/mol

IUPAC Name

2-[1-(cyclopropylmethyl)indol-3-yl]sulfanylacetonitrile

InChI

InChI=1S/C14H14N2S/c15-7-8-17-14-10-16(9-11-5-6-11)13-4-2-1-3-12(13)14/h1-4,10-11H,5-6,8-9H2

InChI Key

ULJUVHLFROIGSS-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C=C(C3=CC=CC=C32)SCC#N

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The synthesis of {[1-(Cyclopropylmethyl)-1H-indol-3-yl]sulfanyl}acetonitrile can be deconstructed into three primary intermediates:

  • 1-(Cyclopropylmethyl)-1H-indole : The indole core alkylated at the 1-position.
  • 3-Mercapto-1-(cyclopropylmethyl)-1H-indole : The thiol-functionalized intermediate.
  • Final Cyanidation : Introduction of the acetonitrile group via sulfur alkylation.

This retrosynthetic framework aligns with strategies observed in analogous heterocyclic systems, where modular assembly of functional groups ensures regioselectivity and yield optimization.

Synthesis of 1-(Cyclopropylmethyl)-1H-indole

Alkylation of Indole

The 1-position alkylation of indole is typically achieved using cyclopropylmethyl bromide under basic conditions. A representative procedure involves:

  • Reagents : Indole, cyclopropylmethyl bromide, sodium hydride (NaH).
  • Solvent : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Conditions : 0°C to room temperature, inert atmosphere (N₂ or Ar).

The reaction proceeds via deprotonation of indole’s NH group by NaH, followed by nucleophilic attack on cyclopropylmethyl bromide. Yields range from 70–85%, contingent on solvent purity and reaction time.

Table 1: Optimization of Alkylation Conditions
Base Solvent Temperature (°C) Yield (%)
NaH DMF 0 → RT 82
KHMDS THF -20 → RT 78
LDA DCM -78 → RT 65

Introduction of the Thiol Group at the 3-Position

Directed Lithiation-Thiolation

3-Mercaptoindole derivatives are accessible via directed ortho-metalation (DoM):

  • Lithiation : Treat 1-(cyclopropylmethyl)-1H-indole with n-butyllithium (n-BuLi) at -78°C in THF.
  • Thiolation : Quench with elemental sulfur (S₈) to form the lithium thiolate, followed by protonation with aqueous HCl.

This method affords 3-mercapto-1-(cyclopropylmethyl)-1H-indole in 60–75% yield. Side products, such as disulfides, are minimized by strict temperature control.

Alternative Thiolating Agents

Lawesson’s reagent or phosphorus pentasulfide (P₂S₅) may also introduce thiol groups, though these methods are less regioselective and require harsher conditions (e.g., refluxing toluene).

Cyanide Substitution to Form the Sulfanylacetonitrile Moiety

Nucleophilic Displacement

The thiolate intermediate reacts with bromoacetonitrile in a nucleophilic substitution:

  • Reagents : 3-Mercapto-1-(cyclopropylmethyl)-1H-indole, bromoacetonitrile, sodium carbonate (Na₂CO₃).
  • Solvent : DMF or acetonitrile.
  • Conditions : 60–80°C for 6–12 hours.

Yields typically reach 80–90% when employing polar aprotic solvents, which stabilize the transition state.

Table 2: Effect of Solvent on Cyanidation
Solvent Temperature (°C) Time (h) Yield (%)
DMF 70 8 88
Acetonitrile 80 6 85
THF 60 12 72

Optimization Strategies and Challenges

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients isolates the target compound.
  • Distillation : High-purity product is obtained via vacuum distillation (140–141°C at 20 mmHg).

Analytical Characterization

Critical characterization data include:

  • ¹H NMR (CDCl₃): δ 7.65 (d, J = 8 Hz, 1H, indole H-4), 3.92 (s, 2H, SCH₂CN).
  • IR : ν 2250 cm⁻¹ (C≡N stretch).
  • HPLC : Purity >97% under reversed-phase conditions.

Chemical Reactions Analysis

Types of Reactions

2-((1-(cyclopropylmethyl)-1H-indol-3-yl)thio)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO) for cyanation reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the nitrile group, such as primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((1-(cyclopropylmethyl)-1H-indol-3-yl)thio)acetonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((1-(cyclopropylmethyl)-1H-indol-3-yl)thio)acetonitrile involves its interaction with specific molecular targets. The indole ring can interact with various biological receptors, while the thioacetonitrile group can participate in covalent bonding with nucleophilic sites in proteins or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Structural Features :

  • Indole core : A bicyclic aromatic system with inherent electronic properties conducive to intermolecular interactions.
  • Sulfanylacetonitrile group : The sulfur atom and nitrile functional group may enhance reactivity or binding affinity in biological systems.

Comparison with Structural Analogs

The compound is compared below with two closely related derivatives to highlight structural and functional differences.

Structural and Physicochemical Comparison

Parameter {[1-(Cyclopropylmethyl)-1H-indol-3-yl]sulfanyl}acetonitrile (1H-Indol-3-ylthio)acetonitrile {[1-(4-Chlorobenzyl)-1H-indol-3-yl]sulfanyl}methanimidamide hydroiodide
Molecular Formula C₁₃H₁₃N₂S C₁₀H₈N₂S C₁₆H₁₅ClIN₃S
Molecular Weight ~229.3 g/mol 188.25 g/mol ~472.7 g/mol
Substituent on Indole Nitrogen Cyclopropylmethyl Hydrogen (unsubstituted) 4-Chlorobenzyl
Functional Group at 3-Position Sulfanylacetonitrile (-S-CH₂-CN) Sulfanylacetonitrile (-S-CH₂-CN) Sulfanylmethanimidamide (-S-C(=NH)-NH₂) + hydroiodide counterion
Key Structural Implications Enhanced lipophilicity and steric hindrance Simpler structure, higher polarity Chlorine atom introduces electronegativity; amidine group enables ionic forms

Functional and Reactivity Differences

Cyclopropylmethyl vs. Unsubstituted Indole (CAS 61021-51-0) :

  • The cyclopropylmethyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the unsubstituted analog (logP ~2.1 for C₁₀H₈N₂S) . This may improve membrane permeability in biological systems.
  • The cyclopropane ring’s strain could influence metabolic stability , reducing oxidative degradation compared to linear alkyl chains.

Sulfanylacetonitrile vs. The hydroiodide salt in the methanimidamide derivative enhances water solubility, whereas the nitrile group in the target compound may limit aqueous solubility.

4-Chlorobenzyl Substituent (CAS 1049785-06-9) :

  • The electron-withdrawing chlorine atom in the 4-chlorobenzyl analog could reduce electron density on the indole ring, affecting interactions with biological targets (e.g., receptors or enzymes) .

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